![molecular formula C28H20N2O6 B4908863 2-[3-(3,4-Dimethylphenoxy)phenyl]-5-(4-nitrophenoxy)isoindole-1,3-dione](/img/structure/B4908863.png)
2-[3-(3,4-Dimethylphenoxy)phenyl]-5-(4-nitrophenoxy)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3,4-Dimethylphenoxy)phenyl]-5-(4-nitrophenoxy)isoindole-1,3-dione is a complex organic compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications, including their presence in various natural products and synthetic drug molecules .
Preparation Methods
The synthesis of 2-[3-(3,4-Dimethylphenoxy)phenyl]-5-(4-nitrophenoxy)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One efficient method reported involves the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives. This reaction forms three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Chemical Reactions Analysis
2-[3-(3,4-Dimethylphenoxy)phenyl]-5-(4-nitrophenoxy)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like oxygen or other oxidizing agents to form multifunctionalized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen or hydrides.
Scientific Research Applications
2-[3-(3,4-Dimethylphenoxy)phenyl]-5-(4-nitrophenoxy)isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of multifunctionalized isoindole-1,3-dione derivatives.
Biology: The compound’s derivatives have shown potential in various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications due to its diverse biological activities.
Industry: The compound’s unique structure makes it valuable in chemical production and material science.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-Dimethylphenoxy)phenyl]-5-(4-nitrophenoxy)isoindole-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s isoindole-1,3-dione core is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
2-[3-(3,4-Dimethylphenoxy)phenyl]-5-(4-nitrophenoxy)isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:
2-(4-(2,3-Dimethylphenoxy)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione: This compound has a similar core structure but differs in its functional groups and biological activities.
Other phthalimides: These compounds share the isoindole-1,3-dione core but vary in their substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenoxy)phenyl]-5-(4-nitrophenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O6/c1-17-6-9-23(14-18(17)2)36-22-5-3-4-20(15-22)29-27(31)25-13-12-24(16-26(25)28(29)32)35-21-10-7-19(8-11-21)30(33)34/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECOWHLCCTZHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=CC(=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
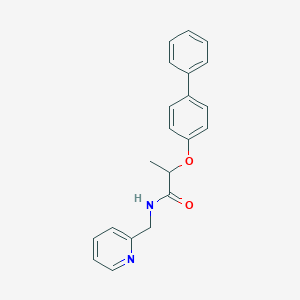
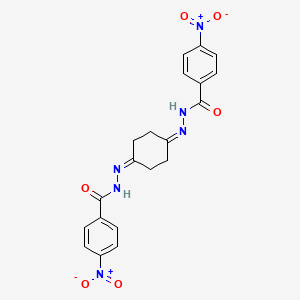
![2-[2-(acetylamino)phenyl]-N-(3-chloro-4-fluorophenyl)-2-oxoacetamide](/img/structure/B4908795.png)
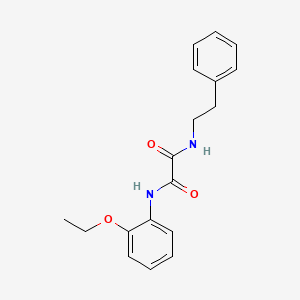
![N-[2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4908801.png)
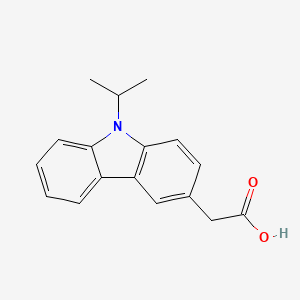
![4-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-phenyl-2-piperazinone](/img/structure/B4908815.png)
![2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-3-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B4908826.png)
![1-[2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B4908830.png)
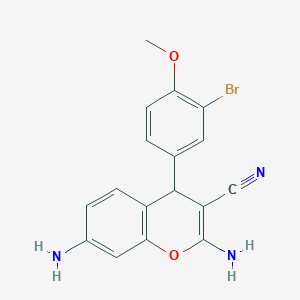
![3-chloro-N-(2-fluorobenzyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4908845.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-phenylethyl)glycinamide](/img/structure/B4908853.png)
![(5Z)-5-[[5-chloro-2-[(2-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4908861.png)
![dimethyl 2-{[(4-nitrophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4908875.png)
